![molecular formula C7H11Br B2580335 Cyclohexene, 1-bromo-4-methyl CAS No. 31053-84-6](/img/structure/B2580335.png)
Cyclohexene, 1-bromo-4-methyl
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Description
“Cyclohexene, 1-bromo-4-methyl” is a chemical compound with the molecular formula C7H11Br . It is also known by other names such as “1-Bromo-4-methylcyclohex-1-ene” and "1-bromo-4-methylcyclohexene" . The molecular weight of this compound is 175.07 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C7H11Br/c1-6-2-4-7(8)5-3-6/h4,6H,2-3,5H2,1H3
. This indicates that the compound consists of a cyclohexene ring with a bromine atom and a methyl group attached . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 175.07 g/mol, and it has no hydrogen bond donor or acceptor count . The compound is also characterized by a rotatable bond count of 0 and a complexity of 105 .Scientific Research Applications
Catalytic Surface Chemistry
The reactivity of derivatives of "Cyclohexene, 1-bromo-4-methyl" on platinum surfaces has been explored, revealing insights into dehydrogenation processes leading to the formation of toluene via a common intermediate. This study demonstrates the compound's involvement in hydrogenation, isomerization, and exchange reactions, providing a foundation for understanding surface-mediated catalytic transformations (Morales & Zaera, 2007).
Organic Synthesis and Asymmetric Catalysis
In organic synthesis, the compound's derivatives facilitate intramolecular bromo-amination reactions, enabling the discrimination of olefins and aiding in the asymmetric synthesis of complex molecules such as (-)-gamma-lycorane (Fujioka et al., 2006). This showcases the compound's utility in constructing stereochemically rich structures.
Material Science and Polymer Chemistry
Cyclohexene derivatives, including those functionalized with nitro and trifluoro(chloro)methyl groups, have been synthesized and characterized, indicating their potential in the development of new materials with specific electronic properties (Anisimova et al., 2018).
Combustion and Pyrolysis Studies
The role of cyclohexene and its methylated derivatives in combustion processes has been extensively studied, with a focus on pyrolysis mechanisms and the formation of combustion intermediates. These studies are crucial for understanding the combustion chemistry of practical fuels and developing efficient combustion models (Wang et al., 2014).
Analgesic Activity
Furthermore, some derivatives have been investigated for their potential analgesic activity, highlighting the broader implications of cyclohexene compounds in pharmaceutical research (Kirillov et al., 2012).
properties
IUPAC Name |
1-bromo-4-methylcyclohexene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-6-2-4-7(8)5-3-6/h4,6H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUFYLLBQSSKQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31053-84-6 |
Source
|
Record name | 1-bromo-4-methylcyclohex-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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